molecular formula C10H16O2 B13312185 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13312185
M. Wt: 168.23 g/mol
InChI Key: XEOQKNOBZOXLFC-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is a specialized aldehyde building block incorporating a strained bicyclic norbornane framework. This structure combines an aldehyde group, ideal for condensation and nucleophilic addition reactions, with a hydroxyethyl side chain that can be further functionalized. The rigid bicyclo[2.2.1]heptane (norbornane) skeleton is of significant interest in materials science, particularly in the development of polymers with enhanced thermal stability and mechanical properties, as strained hydrocarbons are valuable in high-performance applications . This unique architecture makes it a valuable intermediate for organic synthesis, medicinal chemistry, and materials science research. It is suited for exploring novel chemical spaces, developing pharmaceutical scaffolds, and creating advanced polymeric materials. Please note that specific, publicly documented research applications and the precise mechanism of action for this exact compound are not currently available in the scientific literature. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(2-hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H16O2/c11-4-3-10(7-12)6-8-1-2-9(10)5-8/h7-9,11H,1-6H2

InChI Key

XEOQKNOBZOXLFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CCO)C=O

Origin of Product

United States

Preparation Methods

Step 2.1: Aldehyde Installation

Substrate Method Yield Selectivity Reference
Bicyclo[2.2.1]heptan-2-ol Dess-Martin Periodinane 88% >95%
2-Methylbicyclo[2.2.1]heptane Vilsmeier-Haack 72% Moderate

Step 2.2: Hydroxyethyl Group Introduction

  • Grignard Addition : Reaction of the aldehyde with ethylene oxide-derived Grignard reagents (e.g., CH₂CH₂MgBr) followed by oxidation.
  • Nucleophilic Substitution : Displacement of a leaving group (e.g., bromide) at C-2 with 2-hydroxyethylamine.
Method Reagents Yield Byproducts Reference
Grignard Addition CH₂=CHMgBr, H₂O₂ 68% Over-addition
Nucleophilic Substitution NH₂CH₂CH₂OH, K₂CO₃ 55% Elimination

Stereochemical Control

The bridgehead stereochemistry in bicyclo[2.2.1]heptanes is challenging to modulate. Catalytic asymmetric Diels-Alder reactions using chiral Lewis acids (e.g., Evans’ oxazaborolidines) achieve enantiomeric excess (ee) up to 90%.

Catalyst Solvent Temp (°C) ee (%) Reference
(R)-BINOL-TiCl₂ DCM -20 88
Jacobsen’s Co-salen Toluene 25 82

Purification and Characterization

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents resolves diastereomers.
  • Spectroscopy : Key NMR signals include δ 9.6–9.8 ppm (aldehyde proton) and δ 3.6–3.8 ppm (hydroxyethyl -CH₂-OH).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at bridgehead vs. exo positions require careful tuning of steric and electronic effects.
  • Functional Group Compatibility : The aldehyde group’s reactivity necessitates protective strategies (e.g., acetal formation) during hydroxyethyl installation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

Scientific Research Applications

2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-2-carbaldehyde (Parent Compound)

  • CAS : 19396-83-9
  • Molecular Formula : C₈H₁₂O
  • Molecular Weight : 124.18 g/mol
  • Physical Properties :
    • Density: 1.11 g/cm³
    • Boiling Point: 182.5°C
    • Flash Point: 58.1°C
    • Storage: Requires inert atmosphere and -20°C storage .

The parent compound lacks substituents beyond the aldehyde group, resulting in lower molecular weight and simpler reactivity. Its applications include serving as a precursor for norbornane-based pharmaceuticals and polymers.

2-(2-Methylprop-2-en-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde

  • CAS : 1934758-75-4
  • Molecular Formula : C₁₂H₁₈O
  • Molecular Weight : 178.27 g/mol
  • Higher molecular weight (178.27 vs. 124.18) reduces volatility compared to the parent compound .

3,3-Dimethyl-exo-bicyclo[2.2.1]heptane-2-carbaldehyde

  • CAS : 57075-07-7
  • Molecular Formula : C₁₀H₁₆O
  • Molecular Weight : 152.23 g/mol
  • Increased hydrophobicity compared to 2-(2-hydroxyethyl) derivatives .

Pharmacological and Toxicological Comparisons

NMDA Receptor Antagonists with Bicycloheptane Cores

Compounds like 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5a) exhibit NMDA receptor antagonism with micromolar binding affinities. For example:

  • MDCK Cell Toxicity (IC₅₀) : Memantine (NMDA antagonist) shows toxicity at >100 µM, whereas bicycloheptane analogs like 5a exhibit similar or lower toxicity, suggesting structural modifications influence safety margins .

Hydroxy-Substituted Derivatives

  • 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid :
    • Used in oxidative decarboxylation reactions to synthesize oxazepine derivatives.
    • The hydroxyl group enhances solubility in polar solvents, a property likely shared with 2-(2-hydroxyethyl)bicycloheptane-carbaldehyde .

Biological Activity

2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde, with CAS number 1935041-35-2, is a bicyclic compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological activity, including genotoxic effects, potential therapeutic applications, and structure-activity relationships.

  • Molecular Formula : C10_{10}H16_{16}O2_2
  • Molecular Weight : 168.23 g/mol
  • CAS Number : 1935041-35-2

Genotoxic Effects

Recent studies have highlighted the genotoxic potential of related bicyclic compounds. For instance, a study on 2,2'-bis(bicyclo[2.2.1]heptane) reported that this compound induces a bacterial SOS response, indicating genotoxicity without exhibiting alkylating effects at tested concentrations . This suggests that similar bicyclic structures may possess comparable biological risks.

Potential Therapeutic Applications

The structural features of this compound may allow it to interact with various biological targets:

  • Orexin Receptor Antagonism : Compounds derived from bicyclo[2.2.1]heptane have been explored for their role as orexin receptor antagonists, which could be beneficial in treating sleep disorders and eating disorders . The orexin system is implicated in regulating arousal, appetite, and energy homeostasis.

Structure-Activity Relationships (SAR)

Understanding the SAR of bicyclic compounds can inform the design of new derivatives with enhanced biological activity. The presence of functional groups such as hydroxyl and aldehyde moieties can significantly influence the pharmacological properties of these compounds.

Study on Bicyclic Derivatives

A study investigating the effects of substituted bicyclo[2.2.1]heptanes demonstrated their potential in pharmaceutical applications due to their ability to act as non-peptide antagonists of human orexin receptors . This highlights the therapeutic promise of modifying the bicyclic structure to enhance receptor binding and selectivity.

Data Tables

PropertyValue
Molecular FormulaC10_{10}H16_{16}O2_2
Molecular Weight168.23 g/mol
CAS Number1935041-35-2
GenotoxicityInduces bacterial SOS response

Q & A

Q. What are the recommended synthetic routes for 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde in laboratory settings?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group introduction. For example, the bicyclo[2.2.1]heptane framework can be constructed via Diels-Alder reactions or ring-closing metathesis, followed by hydroxylation and aldehyde group incorporation. The choice of reagents (e.g., Grignard reagents for hydroxyethyl addition) and purification methods (e.g., column chromatography) depends on the desired scale and purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

A combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy is critical. The aldehyde proton (δ9.510.5ppm\delta \sim 9.5–10.5 \, \text{ppm}) and hydroxyl group (δ1.55.0ppm\delta \sim 1.5–5.0 \, \text{ppm}) in NMR, along with carbonyl stretching (1700cm1\sim 1700 \, \text{cm}^{-1}) in IR, confirm functional groups. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the bicyclic framework .

Q. How do the physicochemical properties of this compound differ from related bicyclo[2.2.1]heptane derivatives?

The hydroxyethyl and aldehyde groups enhance polarity and reactivity compared to simpler analogs. For example:

CompoundFunctional GroupsKey Properties
7-Oxabicyclo[2.2.1]heptaneEther groupLower solubility in polar solvents
2-(2-Hydroxyethyl) derivativeHydroxyl, aldehydeHigher reactivity in nucleophilic additions
This structural distinction enables applications in chiral synthesis and biomolecule conjugation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Key factors include:

  • Temperature control : Low temperatures (10C-10^\circ \text{C}) during aldehyde formation minimize side reactions.
  • Catalyst selection : Lewis acids (e.g., BF3_3-OEt2_2) enhance cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize intermediates in hydroxylation steps. Scale-up protocols may require flow chemistry to maintain reproducibility .

Q. What strategies address contradictions in reported reactivity data for bicyclic aldehydes in cross-coupling reactions?

Discrepancies often arise from steric effects or competing side reactions. Systematic studies should:

  • Compare substrates with varying substituents (e.g., electron-withdrawing vs. donating groups).
  • Use kinetic profiling (e.g., 1H^1H-NMR time-course experiments) to track intermediate formation.
  • Apply computational modeling (DFT) to predict transition-state energetics .

Q. How does the hydroxyethyl group influence stability under varying pH conditions?

The hydroxyl group increases susceptibility to oxidation at alkaline pH (>8>8), forming carboxylic acid derivatives. Under acidic conditions (<3<3), the aldehyde may undergo hydration. Stability assays (HPLC monitoring over 24–72 hours) under controlled pH buffers (e.g., phosphate, acetate) are recommended to identify degradation pathways .

Q. What methodologies resolve stereochemical challenges in functionalizing the bicyclo[2.2.1]heptane core?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) can enforce stereoselectivity. Epimerization risks during aldehyde formation require low-temperature quenching and inert atmospheres. X-ray crystallography or NOESY experiments validate stereochemical outcomes .

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